![molecular formula C13H26ClN3O3 B2958655 Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351615-48-9](/img/structure/B2958655.png)
Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
“Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is a versatile chemical compound used in various scientific research. Its diverse applications include drug synthesis, organic chemistry studies, and pharmaceutical research. It is a heterocyclic building block with an empirical formula (Hill Notation) of C6H11ClN2O · HCl . The CAS Number is 55112-42-0 .
Synthesis Analysis
This compound may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is 199.08 . The SMILES string representation of the molecule is Cl [H].CN1CCN (CC1)C (Cl)=O .Chemical Reactions Analysis
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .Physical And Chemical Properties Analysis
The melting point of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is 225-228 °C (lit.) . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antibacterial Applications
Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride and its derivatives have been explored for their potential antibacterial activities. In particular, the preparation and antibacterial activity of a series of compounds including various piperazine derivatives have been described, showcasing their effectiveness against gram-negative bacteria, such as Pseudomonas aeruginosa, indicating a potential application in combating bacterial infections (Matsumoto & Minami, 1975).
Enhancing Mass Spectrometry Analysis of Peptides
Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, improving ionization efficiency in mass spectrometry analyses. This application is crucial for the sensitive determination of peptides in proteome analysis, indicating its significance in biochemical and pharmaceutical research (Qiao et al., 2011).
CGRP Receptor Inhibition
The compound has been implicated in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, demonstrating its role in the creation of treatments for conditions such as migraines. This research outlines the synthesis of CGRP receptor inhibitors and highlights the compound's utility in medicinal chemistry (Cann et al., 2012).
Cancer Research
Research on the metabolism of piperazine derivatives in rats has shown promising anticancer activity with low toxicity. This application underscores the potential of methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride and its derivatives in developing anticancer therapies (Jiang et al., 2007).
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of a variety of novel molecules, including inhibitors of soluble epoxide hydrolase, which could have significant therapeutic applications in cardiovascular and inflammatory diseases (Thalji et al., 2013).
Enantioselective Catalysis
Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating their importance in synthetic organic chemistry (Wang et al., 2006).
Safety and Hazards
Future Directions
The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds . Therefore, the future directions of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” could involve its use in the synthesis of new drugs and bioactive molecules. Its diverse applications in drug synthesis, organic chemistry studies, and pharmaceutical research highlight its significance in advancing scientific knowledge and innovation.
properties
IUPAC Name |
methyl 4-[2-(2,2-dimethylpropanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-13(2,3)11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-4;/h5-10H2,1-4H3,(H,14,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQDHFKDUWQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride |
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